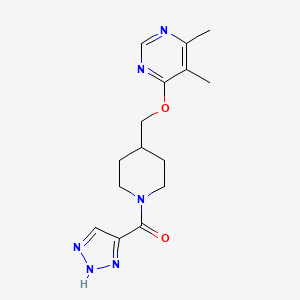

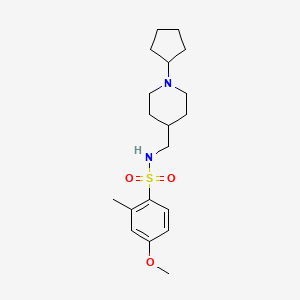

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a triazole ring. Pyrimidine is a basic structure in many biological compounds, such as the nucleobases cytosine, thymine, and uracil . Piperidine is a common structure in many pharmaceuticals, and triazole is a core structure in a variety of drugs due to its diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrimidine and triazole rings are planar, while the piperidine ring is not. The presence of the oxygen and nitrogen atoms could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring can undergo reactions at the carbon atoms adjacent to the nitrogen atoms. The piperidine ring can undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The triazole ring is relatively stable but can react with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar triazole ring and the potential for hydrogen bonding could affect the compound’s solubility in different solvents .Scientific Research Applications

Use in BET Bromodomain Inhibition

- Scientific Field : Gene Regulation/Inhibitor Research

- Summary of Application : This compound has been used in the study of BET (Bromodomain and Extra Terminal) protein family, which recognizes acetylated lysines within histones and transcription factors . The interactions between BET bromodomains, acetylated histones, and transcription factors are therapeutic targets for BET-related diseases, including inflammatory disease and cancer .

- Methods of Application : The compound was used in a structure-activity relationship study of triazole-based inhibitors that improve affinity, D1 selectivity, and microsomal stability . The study involved X-ray crystallography to determine the structure of the compound in complex with human BRD4 .

- Results or Outcomes : The study found that methylated-1,2,3-triazoles are suitable N-acetyl lysine mimetics for BET inhibition . The lead inhibitors demonstrated suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells .

Use in Protein Kinase B (PKB/Akt) Inhibition

- Scientific Field : Cancer Therapeutics

- Summary of Application : This compound has been used in the study of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

- Methods of Application : The compound was used in the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results or Outcomes : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Use in Acetylcholinesterase Inhibition

- Scientific Field : Neurological Therapeutics

- Summary of Application : This compound has been identified as an impurity of Donepezil , a medication used to treat Alzheimer’s disease. It works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .

- Methods of Application : The compound is typically identified during the synthesis of Donepezil and its presence can affect the efficacy and safety of the medication . Therefore, it’s important to minimize its presence during the manufacturing process .

- Results or Outcomes : The presence of this compound as an impurity in Donepezil can potentially affect the therapeutic efficacy of the medication . Therefore, its identification and quantification are important aspects of quality control in pharmaceutical manufacturing .

Use in BRD4 Inhibition

- Scientific Field : Gene Regulation/Inhibitor Research

- Summary of Application : This compound has been used in the study of BRD4, a protein that plays key roles in gene expression, cell growth, and differentiation . Inhibitors of BRD4 have potential therapeutic applications in cancer and inflammatory diseases .

- Methods of Application : The compound was used in a structure-activity relationship study to improve affinity, selectivity, and stability . The study involved X-ray crystallography to determine the structure of the compound in complex with human BRD4 .

- Results or Outcomes : The study found that the compound and its analogs are potent inhibitors of BRD4 . The lead inhibitors demonstrated suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells .

Safety And Hazards

Future Directions

properties

IUPAC Name |

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-10-11(2)16-9-17-14(10)23-8-12-3-5-21(6-4-12)15(22)13-7-18-20-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTCSRUYXYZECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NNN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2H-1,2,3-triazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)

![N-[(3-Oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]but-2-ynamide](/img/structure/B2664953.png)

![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/no-structure.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)

![N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2664961.png)

![2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2664964.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664972.png)